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Compound of Interest

Compound Name: 2,9-Dithiadecane

CAS No.: 56348-40-4

Cat. No.: B1594543

Get Quote

Executive Summary
2,9-Dithiadecane (Systematic Name: 1,6-bis(methylthio)hexane) is a symmetrical dithioether

featuring a hexamethylene spacer terminated by methylthio (–SMe) groups. Unlike its dithiol

analogs (e.g., 1,6-hexanedithiol), 2,9-dithiadecane does not require oxidative cleavage of S–H

bonds to bind metal surfaces. Instead, it forms highly reproducible donor-acceptor coordinate

bonds with metals like Gold (Au), Palladium (Pd), and Platinum (Pt).

This molecule serves as a "standard candle" in Single-Molecule Break Junction (STM-BJ)

experiments, allowing researchers to decouple the effects of anchoring group chemistry from

backbone conformation. Its structure allows for the formation of molecular wires that exhibit

distinct conductance plateaus based on the folding and extension of the central alkyl chain.

Molecular Architecture & Nomenclature
To ensure precision in experimental design, one must distinguish between the IUPAC

replacement nomenclature and the functional class name.
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Structural Identity[1]
Common Name: 2,9-Dithiadecane[1][2][3][4][5]

Systematic Name: 1,6-bis(methylthio)hexane[6]

CAS Number: 56348-40-4[6]

Molecular Formula:

[6]

Molecular Weight: 178.36 g/mol

Connectivity Analysis
The molecule consists of a 10-atom backbone where the carbon atoms at positions 2 and 9 are

replaced by sulfur.

Termini: Methyl groups (

).

Anchors: Thioether sulfur atoms (

).[4]

Spacer: Hexamethylene chain (

).

Electronic Properties of the Anchor: The sulfur atom in the methylthio group possesses two

lone pairs. Unlike thiols (-SH), which bind to gold as anionic thiolates (

) after deprotonation, the thioether sulfur in 2,9-dithiadecane binds as a neutral donor (

). This results in a well-defined molecular orbital alignment (HOMO-dominated transport) and
eliminates the ambiguity of protonation states at the electrode interface.
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Figure 1: Connectivity and Backbone Structure of 2,9-Dithiadecane

C1 (Methyl) S2 (Thioether)1.82 Å (CH2)6 Spacer
(C3 - C8)

C-S Bond S9 (Thioether)Flexible Chain C10 (Methyl)1.82 Å

Click to download full resolution via product page

Conformational Landscape
The conductance and binding properties of 2,9-dithiadecane are dictated by the

conformational freedom of the hexamethylene spacer and the C-S-C bond angles.

The Rotational Isomeric State
The central

chain adopts multiple conformations in solution, governed by the gauche and anti (trans)
energy differences.

Anti (trans) Conformation: Dihedral angle

. Lowest energy state.[5] Maximizes chain length (~1.1 nm S-S distance).

Gauche Conformation: Dihedral angle

. Higher energy (~0.8 kcal/mol per gauche defect) due to steric repulsion, though less severe
in C-S bonds compared to C-C bonds due to the longer C-S bond length (1.82 Å vs 1.54 Å).

Junction Geometry (STM-BJ Context)
In a break junction experiment, the molecule is mechanically stretched.

Initial Trapping: The molecule may bridge the electrodes in a coiled or gauche-rich

conformation.

Elongation: As the electrodes separate, the chain unravels into the all-trans "zigzag"

conformation.
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Rupture: The junction breaks when the force required to stretch the Au-S bond exceeds the

binding energy (~0.5 - 0.7 eV for Au-SMe).

Critical Insight: The methyl group on the sulfur provides steric bulk that directs the lone pairs. In

the anti conformation relative to the electrode surface, the coupling is maximized.

Figure 2: Conformational Evolution in Single-Molecule Junctions
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Synthesis and Characterization Protocols
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While commercially available, in-house synthesis is often required to introduce isotopic labels

or high-purity grades for electronic measurements.

Synthesis Strategy: Nucleophilic Substitution
The most robust route involves the double alkylation of 1,6-dibromohexane with sodium

thiomethoxide.

Reaction:

Protocol:

Reagents: 1,6-Dibromohexane (1.0 eq), Sodium thiomethoxide (2.5 eq).

Solvent: Anhydrous Ethanol or THF (degassed to prevent disulfide formation, though less

critical for thioethers than thiols).

Procedure:

Dissolve NaSMe in solvent at 0°C under

.

Add 1,6-dibromohexane dropwise over 30 minutes.

Reflux for 4 hours.

Quench with water, extract with diethyl ether.

Purification: Vacuum distillation (bp ~128°C at 12 mmHg).

Characterization Data (Self-Validation)
To confirm the structure, the following spectral signatures must be observed:
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Technique Expected Signal Interpretation

1H NMR (CDCl3) 2.49 (t, 4H)
adjacent to Sulfur (

)

2.09 (s, 6H)

Methyl protons (

)

1.60 (m, 4H) -methylene protons

1.40 (m, 4H) -methylene protons

13C NMR ~34.0 ppm carbon

~15.5 ppm carbon

MS (EI)
m/z 178 (

)
Molecular Ion

Applications in Research
Single-Molecule Conductance (STM-BJ)
2,9-Dithiadecane is the benchmark for non-covalent anchoring.

Conductance Value: Typically measures around

(where

).

Mechanism: Tunneling through the HOMO.

Advantage: Unlike dithiols, which can form oligomers (S-S bridges) or ill-defined contacts,

the methyl-capped sulfurs of 2,9-dithiadecane prevent oxidative polymerization, yielding

cleaner conductance histograms.
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Coordination Polymers
The molecule acts as a flexible bidentate ligand (L).

Complex Type:

Binding Mode: Bridging ligand connecting metal centers into 1D or 2D networks.

Example: Reaction with CuI leads to

polymeric chains where the sulfur atoms bridge copper clusters.

Figure 3: Primary Research Applications
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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